6-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}hexanoic acid
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Overview
Description
6-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}hexanoic acid is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 6-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}hexanoic acid, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the indole core . The specific synthesis of this compound would involve the coupling of the indole derivative with hexanoic acid through an amide bond formation.
Industrial Production Methods: Industrial production of indole derivatives often employs large-scale organic synthesis techniques, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles is also common to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}hexanoic acid can undergo various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form oxindoles or other oxidized products.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds within the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxindoles, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
6-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}hexanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}hexanoic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. For example, they can inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Oxindole: An oxidized form of indole with distinct biological activities.
Uniqueness: 6-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}hexanoic acid is unique due to its specific structure, which combines an indole moiety with a hexanoic acid chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H20N2O3 |
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Molecular Weight |
288.34 g/mol |
IUPAC Name |
6-[(1-methylindole-4-carbonyl)amino]hexanoic acid |
InChI |
InChI=1S/C16H20N2O3/c1-18-11-9-12-13(6-5-7-14(12)18)16(21)17-10-4-2-3-8-15(19)20/h5-7,9,11H,2-4,8,10H2,1H3,(H,17,21)(H,19,20) |
InChI Key |
PKHBWVWVEHDTAR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
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